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molecular formula C8H10O B1314234 5-Allylcyclopent-2-enone CAS No. 61020-32-4

5-Allylcyclopent-2-enone

Cat. No. B1314234
M. Wt: 122.16 g/mol
InChI Key: CADVNFCZWAMCSY-UHFFFAOYSA-N
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Patent
US09233985B2

Procedure details

A stirred, ice cold (3° C.) solution of 2-allyl-5-(phenylselanyl)cyclopentanone, mixture of isomers (12.0 g, 43 mmol) in dichloromethane (200 mL) in a 1 L round bottomed-flask equipped for boil-over containment was treated with saturated aqueous ammonium chloride (45 mL), then dropwise with 30% aqueous hydrogen peroxide (22 mL), and slowly carefully warmed to room temperature. At approximately 20° C. a vigorous exotherm started, and the ice bath was re-applied. The mixture was cooled to room temperature and stirred for 1 h, then the solution was washed with water (100 mL), stirred with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min, and separated. The organic solution was washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (75 mL each), dried (Na2SO4), and concentrated to 30 mL volume. The solution was added to a silica gel column (˜400 cc) and eluted with dichloromethane to afford (after very gentle concentration of appropriate fractions) 5-allylcyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil. NMR (CDCl3): δ 7.61 (m, 1 H), 6.12 (m, 1 H), 5.60-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.70-2.80 (m, 1H), 2.45-2.55 (m, 1 H), 2.30-2.40 (m, 2 H), 2.05-2.15 (m, 1 H).
Name
2-allyl-5-(phenylselanyl)cyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:8][CH2:7][CH:6]([Se]C2C=CC=CC=2)[C:5]1=[O:16])[CH:2]=[CH2:3].[Cl-].[NH4+].OO>ClCCl>[CH2:1]([CH:4]1[C:5](=[O:16])[CH:6]=[CH:7][CH2:8]1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
2-allyl-5-(phenylselanyl)cyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1C(C(CC1)[Se]C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
OO
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped for boil-over containment
CUSTOM
Type
CUSTOM
Details
At approximately 20° C.
WASH
Type
WASH
Details
the solution was washed with water (100 mL)
STIRRING
Type
STIRRING
Details
stirred with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (75 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 30 mL volume
ADDITION
Type
ADDITION
Details
The solution was added to a silica gel column (˜400 cc)
WASH
Type
WASH
Details
eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford (
CONCENTRATION
Type
CONCENTRATION
Details
after very gentle concentration of appropriate fractions) 5-allylcyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C=C)C1CC=CC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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